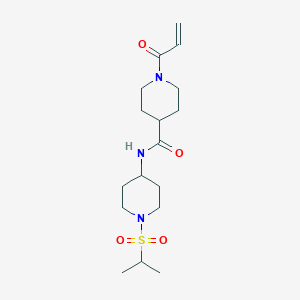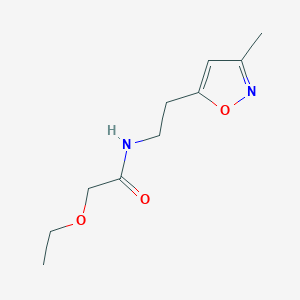
3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole derivatives, such as “3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid”, are important heterocyclic compounds that have gained attention in the field of medicinal chemistry . They are often used as intermediates for the synthesis of new chemical entities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Molecular Structure Analysis
The molecular structure of oxazoles includes a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The specific molecular structure of “this compound” is not provided in the sources I found.Applications De Recherche Scientifique
Molecular Mechanisms in Neurotransmission and Brain Diseases
Research into the functions and applications of related oxazol compounds highlights their significant roles in neurotransmitter systems and potential links to psychiatric and neurological diseases. A study focused on the trafficking of NMDA receptors, crucial for synaptic transmission and plasticity in the brain, discusses the intricate processes governing the biosynthesis, transport, and synaptic incorporation of NMDA receptors. This research provides valuable insights into the molecular underpinnings of synaptic function and the pathophysiology of brain disorders, suggesting avenues for therapeutic intervention [Horak et al., 2014].
Environmental and Agricultural Applications
The sorption properties of oxazolyl compounds, similar to "3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid," have been studied in the context of environmental science. Investigations into the sorption of phenoxy herbicides to soil and organic matter offer insights into the environmental behavior of these compounds. Understanding their interactions with environmental matrices is crucial for assessing their fate, mobility, and ecological impact, thereby informing strategies for pollution control and sustainable agricultural practices [Werner et al., 2012].
Pharmacological and Therapeutic Potentials
Phenolic acids like chlorogenic acid (CGA) share structural similarities with "this compound," exhibiting a wide range of biological and pharmacological activities. CGA, for instance, demonstrates antioxidant, antibacterial, hepatoprotective, and neuroprotective effects, among others. Such compounds' abilities to modulate lipid and glucose metabolism highlight their potential in treating metabolic disorders. This broad spectrum of activities underscores the importance of phenolic compounds in developing natural, efficacious therapeutic agents [Naveed et al., 2018].
Material Science and Industrial Applications
The study of plastic scintillators incorporating oxazolyl derivatives reveals the impact of chemical modifications on the scintillation efficiency and stability of these materials. Such research is critical for advancing the development of high-performance scintillators for radiation detection, offering improvements in sensitivity, stability, and durability. These findings have implications for nuclear medicine, security screening, and high-energy physics experiments, demonstrating the versatile industrial applications of oxazolyl compounds [Salimgareeva et al., 2005].
Propriétés
IUPAC Name |
3-(4-methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-13(10-5-3-2-4-6-10)17-11(14-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQCGNBJGMCHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77876-78-9 |
Source


|
| Record name | 3-(4-methyl-5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)

![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)

![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)


